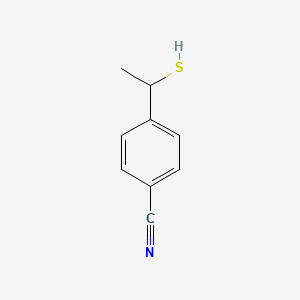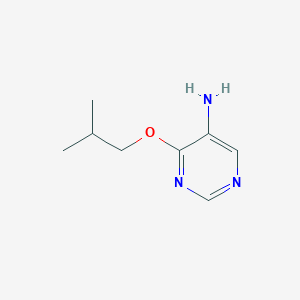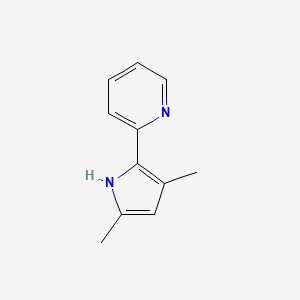![molecular formula C12H22N2O2S B6617286 tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1511615-73-8](/img/structure/B6617286.png)
tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-thia-4,7-diazaspiro[4. The compound features a spirocyclic framework, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable thiol with a diazaspiro compound under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the spirocyclic structure. The process may also involve the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its stable spirocyclic structure.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate: This compound shares a similar spirocyclic structure but lacks the thia (sulfur) component.
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate: Another similar compound with a different positioning of the nitrogen atoms in the spirocyclic ring.
Uniqueness
Tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl 1-thia-4,9-diazaspiro[4.5]decane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-4-5-12(9-14)13-6-8-17-12/h13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUDORCFQVTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)




![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)



![2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid](/img/structure/B6617299.png)
